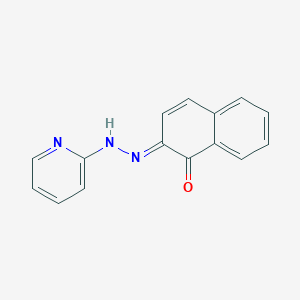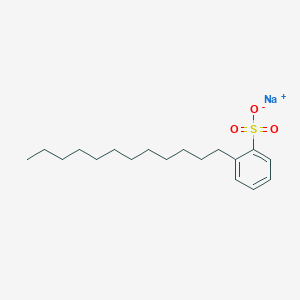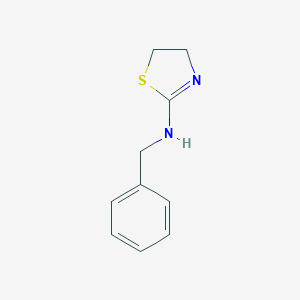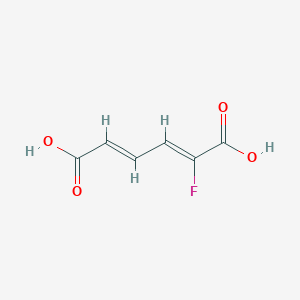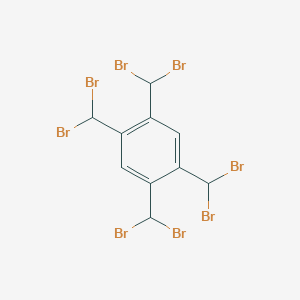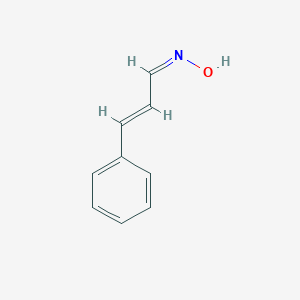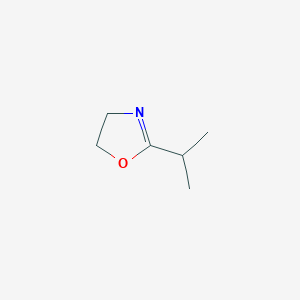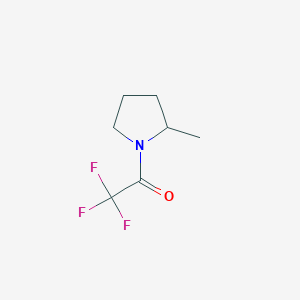
2,2,2-Trifluoro-1-(2-methylpyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(2-methylpyrrolidin-1-yl)ethanone, commonly known as TFE, is a fluorinated ketone that has gained significant attention in scientific research due to its unique properties. TFE is a colorless liquid that is soluble in organic solvents and has a boiling point of 102-103°C. This compound has been synthesized through various methods and has been used in a wide range of applications, including biochemical and physiological studies.
Wirkmechanismus
TFE inhibits acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in increased neurotransmission. TFE has also been shown to inhibit the activity of butyrylcholinesterase, another enzyme involved in neurotransmission.
Biochemische Und Physiologische Effekte
TFE has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. TFE has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, TFE has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
TFE has several advantages for use in lab experiments. It is a stable and easily synthesized compound that is readily available. TFE is also a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the mechanism of action of this enzyme. However, TFE has some limitations. It is a toxic compound that can be hazardous if not handled properly. Additionally, TFE has a strong odor that can be unpleasant and may require special handling procedures.
Zukünftige Richtungen
There are several future directions for research on TFE. One area of interest is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. TFE has been shown to improve memory and cognitive function in animal models of Alzheimer's disease, making it a potential candidate for drug development. Additionally, TFE has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. Further research is needed to determine the efficacy and safety of TFE in these applications.
Synthesemethoden
One of the most common methods of synthesizing TFE is through the reaction of 2-methylpyrrolidine with trifluoroacetyl chloride in the presence of a base catalyst. The reaction takes place at room temperature, and the product is obtained through simple distillation. Other methods of synthesis include the reaction of 2-methylpyrrolidine with trifluoromethyl ketone or the reaction of 2-methylpyrrolidine with 2,2,2-trifluoroacetaldehyde.
Wissenschaftliche Forschungsanwendungen
TFE has been widely used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in neurotransmission. TFE has been used to study the mechanism of action of acetylcholinesterase inhibitors and to develop new drugs for the treatment of neurological disorders such as Alzheimer's disease. Additionally, TFE has been used in the synthesis of novel fluorinated compounds and as a solvent in organic chemistry.
Eigenschaften
CAS-Nummer |
14719-28-9 |
|---|---|
Produktname |
2,2,2-Trifluoro-1-(2-methylpyrrolidin-1-yl)ethanone |
Molekularformel |
C7H10F3NO |
Molekulargewicht |
181.16 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(2-methylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C7H10F3NO/c1-5-3-2-4-11(5)6(12)7(8,9)10/h5H,2-4H2,1H3 |
InChI-Schlüssel |
BQWMMFLICUKKOE-UHFFFAOYSA-N |
SMILES |
CC1CCCN1C(=O)C(F)(F)F |
Kanonische SMILES |
CC1CCCN1C(=O)C(F)(F)F |
Synonyme |
Pyrrolidine, 2-methyl-1-(trifluoroacetyl)- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




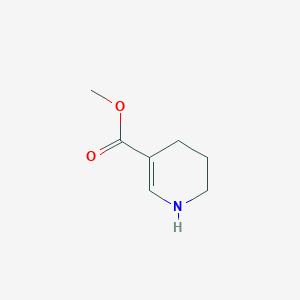

![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)
